molecular formula C26H23FN2O4 B11049995 1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-(2-oxo-2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11049995
M. Wt: 446.5 g/mol
InChI Key: SXDNSACFBRSANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a hexahydroquinoline core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative.

    Addition of the Dimethyl Groups: This can be done via alkylation reactions using appropriate alkyl halides.

    Formation of the Carboxamide Group: This involves the reaction of the intermediate compound with an appropriate amine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinolinecarboxylic acids.

    Reduction: Formation of quinolinecarboxamides with reduced functional groups.

    Substitution: Formation of substituted quinolinecarboxamides.

Scientific Research Applications

1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
  • 1-(4-BROMOPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Comparison: Compared to its analogs, 1-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-N-(2-OXO-2-PHENYLETHYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C26H23FN2O4

Molecular Weight

446.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-N-phenacyl-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C26H23FN2O4/c1-26(2)13-21-19(22(30)14-26)12-20(25(33)29(21)18-10-8-17(27)9-11-18)24(32)28-15-23(31)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,28,32)

InChI Key

SXDNSACFBRSANT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)NCC(=O)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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